2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a complex organic compound that features an indolizine core, a thiophene ring, and a phenyl group
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific derivative and its targets.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .
Biochemical Analysis
Biochemical Properties
. These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The cellular effects of 2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide are currently under investigation. It is known that indole derivatives can have a significant impact on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that indole derivatives can exert their effects at the molecular level through a variety of mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the indolizine core, followed by the introduction of the thiophene and phenyl groups through various coupling reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or photonic properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is desired.
Industry: In material science, the compound could be used in the development of new polymers, coatings, or other materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core and have diverse biological activities.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxamide are known for their applications in medicinal chemistry and material science.
Uniqueness
What sets 2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide apart is the combination of the indolizine core with the thiophene and phenyl groups, which may confer unique electronic, photonic, or biological properties not found in simpler analogs. This makes it a valuable compound for exploring new scientific and industrial applications.
Properties
IUPAC Name |
2-amino-N-phenyl-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c21-17-16(20(25)22-13-7-2-1-3-8-13)14-9-4-5-11-23(14)18(17)19(24)15-10-6-12-26-15/h1-12H,21H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDJPFJEHKSAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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